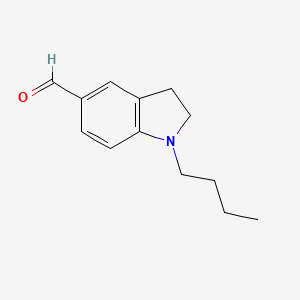
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are crucial for obtaining a good yield of the desired product.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques and equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-2,3-dihydro-1H-indole-3-carbaldehyde
- 1-Butyl-2,3-dihydro-1H-indole-4-carbaldehyde
- 1-Butyl-2,3-dihydro-1H-indole-6-carbaldehyde
Uniqueness
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the carbaldehyde group can affect the compound’s interaction with molecular targets, leading to distinct biological effects .
Propiedades
Número CAS |
313479-66-2 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-butyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-2-3-7-14-8-6-12-9-11(10-15)4-5-13(12)14/h4-5,9-10H,2-3,6-8H2,1H3 |
Clave InChI |
VWFUZSFVSZMSNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC2=C1C=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


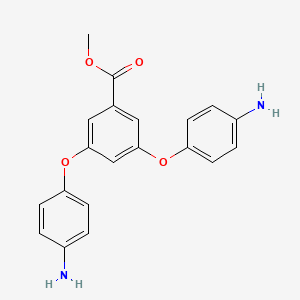
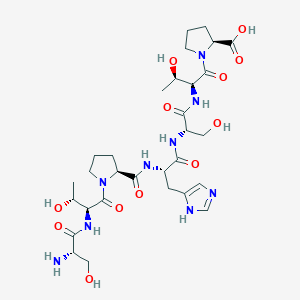
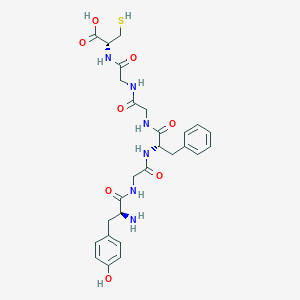
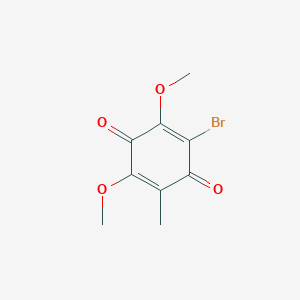
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
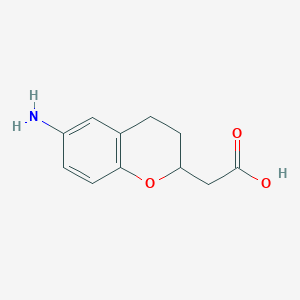
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
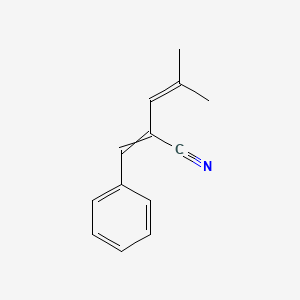
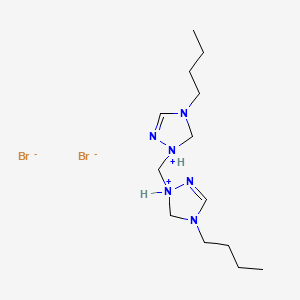
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
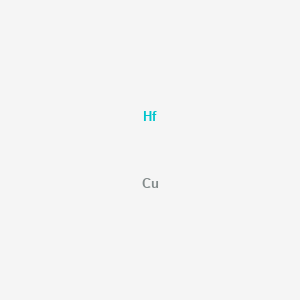
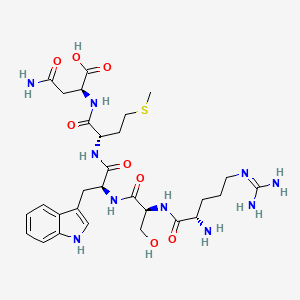
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
